molecular formula C9H18N2O3S B12746234 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate CAS No. 90729-20-7

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate

Cat. No.: B12746234
CAS No.: 90729-20-7
M. Wt: 234.32 g/mol
InChI Key: ALZOELSFNOFQEO-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate is a chemical compound with a complex structure. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique combination of functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with carbamoyl chloride and thiocarbamoyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate involves its interaction with specific molecular targets. It is known to act on the central nervous system, producing sedative and muscle relaxant effects. The compound binds to receptors in the brain, modulating neurotransmitter activity and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate is unique due to its combination of carbamate and thiocarbamate functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

90729-20-7

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

[2-(carbamothioyloxymethyl)-2-methylpentyl] carbamate

InChI

InChI=1S/C9H18N2O3S/c1-3-4-9(2,5-13-7(10)12)6-14-8(11)15/h3-6H2,1-2H3,(H2,10,12)(H2,11,15)

InChI Key

ALZOELSFNOFQEO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=S)N

Origin of Product

United States

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